S-(+)-O-Desmethylraclopride hydrobromide

描述

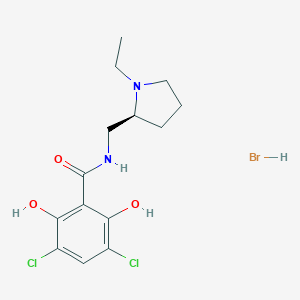

S-(+)-O-Desmethylraclopride hydrobromide: is a chemical compound with the molecular formula C14H18Cl2N2O3·HBr. It is a derivative of raclopride, a well-known dopamine D2 receptor antagonist. This compound is often used in scientific research, particularly in the field of neuropharmacology, due to its ability to bind to dopamine receptors.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-O-Desmethylraclopride hydrobromide involves several steps, starting from the precursor raclopride. The key steps include:

Hydroxylation: Introduction of hydroxyl groups to the raclopride molecule.

Methylation: Conversion of hydroxyl groups to methoxy groups.

Demethylation: Removal of the methoxy groups to form the desmethyl derivative.

Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the desmethyl derivative with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and acetonitrile, and the reactions are often carried out under controlled temperatures and pressures to maximize efficiency.

化学反应分析

Types of Reactions:

Oxidation: S-(+)-O-Desmethylraclopride hydrobromide can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

Substitution: Halogenation and other substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of this compound.

科学研究应用

PET Imaging with 11C-Raclopride

S-(+)-O-Desmethylraclopride hydrobromide is essential for synthesizing 11C-raclopride, a widely used radiotracer in positron emission tomography (PET) imaging. This compound binds selectively to dopamine D2 receptors, making it invaluable for studying various neurological and psychiatric conditions. The synthesis process involves the reaction of S-(+)-O-desmethylraclopride with 11C-methyl triflate, followed by purification steps that yield a high-quality radiotracer suitable for human studies .

Research on Dopamine Function

11C-raclopride has been instrumental in investigating the role of dopamine in various disorders, including:

- Parkinson's Disease : Studies have shown altered D2 receptor availability in patients, which correlates with disease progression .

- Schizophrenia : Research indicates that dopamine dysregulation may contribute to the symptoms of schizophrenia, and 11C-raclopride is used to assess receptor occupancy by antipsychotic medications .

- Substance Abuse : The compound aids in understanding how drugs of abuse affect dopamine transmission and receptor dynamics .

Behavioral Studies

The binding characteristics of 11C-raclopride allow researchers to explore how behavioral tasks influence dopamine release. For instance, studies have demonstrated that pharmacological challenges can modulate D2 receptor availability, providing insights into the neurobiological basis of reward and motivation .

Drug Development

This compound serves as a critical intermediate in developing new drugs targeting dopamine receptors. Its synthesis and characterization are vital for creating novel therapeutic agents aimed at treating conditions related to dopaminergic dysfunction.

Case Studies and Research Findings

作用机制

S-(+)-O-Desmethylraclopride hydrobromide exerts its effects by binding to dopamine D2 receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in regulating mood, behavior, and motor function. The compound’s ability to block dopamine receptors makes it useful in studying conditions characterized by dopamine dysregulation, such as schizophrenia and Parkinson’s disease.

相似化合物的比较

Raclopride: The parent compound, also a dopamine D2 receptor antagonist.

Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia.

Clozapine: An atypical antipsychotic that also targets dopamine receptors but with a different binding profile.

Uniqueness: S-(+)-O-Desmethylraclopride hydrobromide is unique due to its specific binding affinity for dopamine D2 receptors and its use as a precursor for radiolabeled compounds in imaging studies. Its structural modifications compared to raclopride enhance its utility in various research applications.

生物活性

S-(+)-O-Desmethylraclopride hydrobromide is a derivative of raclopride, a well-known dopamine D2 receptor antagonist. This compound has garnered attention in neuropharmacology due to its role in studying dopamine receptor dynamics and its potential applications in imaging and therapeutic interventions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄BrCl₂N

- Molecular Weight : 302.09 g/mol

- Solubility : Soluble in water (10 mg/mL) and ethanol.

- Optical Activity : [α]23/D +11.0° in ethanol .

This compound primarily functions as a selective antagonist for dopamine D2 receptors. The binding affinity of this compound allows it to compete with endogenous dopamine for receptor sites, influencing dopaminergic signaling pathways. The dynamics of this interaction are crucial for understanding various neuropsychiatric conditions, including schizophrenia and Parkinson's disease.

Binding Affinity and Selectivity

Research indicates that S-(+)-O-Desmethylraclopride exhibits a relatively low binding affinity compared to its parent compound, raclopride. It is predominantly used as a radiolabeled tracer in positron emission tomography (PET) studies to visualize dopamine D2 receptor availability in the brain. This property enables researchers to assess changes in dopamine levels under various physiological and pathological conditions .

Case Studies and Research Findings

-

Dopamine Release Dynamics :

A study investigated the effects of S-(+)-O-Desmethylraclopride on dopamine release during pharmacological challenges. The findings suggested that variations in dopamine levels could be quantitatively assessed using this compound as a tracer, providing insights into striatal dopamine dynamics during behavioral tasks . -

Imaging Studies :

In clinical settings, S-(+)-O-Desmethylraclopride has been utilized in PET imaging to evaluate D2 receptor occupancy in patients undergoing treatment with antipsychotic medications. The results demonstrated significant correlations between receptor occupancy and clinical outcomes, highlighting its utility in optimizing therapeutic strategies for schizophrenia . -

Comparative Studies :

Comparative studies between S-(+)-O-Desmethylraclopride and other D2 ligands have shown that while it may have lower affinity, it provides unique advantages in specific experimental setups, particularly those requiring rapid assessment of receptor dynamics under varying dopaminergic conditions .

Data Table: Comparative Binding Affinities

| Compound Name | Binding Affinity (Ki, nM) | Selectivity for D2R |

|---|---|---|

| S-(+)-O-Desmethylraclopride | 10 - 50 | Moderate |

| Raclopride | 0.5 - 1 | High |

| Other D2 Antagonists | Varies | Varies |

属性

IUPAC Name |

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWAHQQBHAKCTN-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrCl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585125 | |

| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113310-88-6 | |

| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。